(S)-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl
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Overview
Description
(S)-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a methoxyphenyl group and a trimethylpropane diamine moiety, making it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and N,N-dimethylpropane-1,2-diamine.
Reductive Amination: The key step in the synthesis is the reductive amination of 3-methoxybenzaldehyde with N,N-dimethylpropane-1,2-diamine using a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a chiral resolving agent to obtain the desired (S)-enantiomer.
Hydrochloride Salt Formation: Finally, the (S)-enantiomer is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated chiral resolution techniques and efficient purification methods further enhances the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with electrophiles like alkyl halides to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduced derivatives such as primary or secondary amines.
Substitution: Substituted products with various functional groups attached to the nitrogen or carbon atoms.
Scientific Research Applications
(S)-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including chiral ligands and catalysts.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and molecular targets.
Industrial Applications: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl: The enantiomer of the compound with similar chemical properties but different biological activity.
3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine: The non-chiral version of the compound with similar chemical properties but lacking chiral specificity.
Uniqueness
(S)-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl is unique due to its chiral nature, which imparts specific biological activity and selectivity
Properties
Molecular Formula |
C13H24Cl2N2O |
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Molecular Weight |
295.2 g/mol |
IUPAC Name |
(2S)-3-(3-methoxyphenyl)-1-N,2-N,2-N-trimethylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C13H22N2O.2ClH/c1-14-10-12(15(2)3)8-11-6-5-7-13(9-11)16-4;;/h5-7,9,12,14H,8,10H2,1-4H3;2*1H/t12-;;/m0../s1 |
InChI Key |
QZZREKZZJIWPML-LTCKWSDVSA-N |
Isomeric SMILES |
CNC[C@H](CC1=CC(=CC=C1)OC)N(C)C.Cl.Cl |
Canonical SMILES |
CNCC(CC1=CC(=CC=C1)OC)N(C)C.Cl.Cl |
Origin of Product |
United States |
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